Ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-3-30-21(29)26-11-9-25(10-12-26)20(28)24-19-23-17(14-31-19)13-18(27)22-15(2)16-7-5-4-6-8-16/h4-8,14-15H,3,9-13H2,1-2H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKTWPPIHMYLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N4O3S
- CAS Number : Not specified in the sources, but it can be derived from its components.
Synthesis typically involves multi-step reactions, including the formation of thiazole derivatives and piperazine linkages, often utilizing standard organic synthesis techniques such as condensation and cyclization reactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The thiazole and piperazine moieties are known to enhance binding affinity to specific receptors or enzymes, potentially modulating their activities.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related compounds. The thiazole group is particularly noted for its ability to disrupt microbial cell wall synthesis, leading to increased susceptibility to antibiotics. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings and Case Studies
Several studies have documented the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Anticancer Study (2020) | Demonstrated that similar compounds significantly inhibited proliferation in A431 cells with an IC50 value of approximately 25 µM. |
| Antimicrobial Evaluation (2021) | Showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. |
| Mechanistic Study (2023) | Investigated the apoptosis pathway activated by the compound in cancer cells, revealing involvement of caspase activation and mitochondrial dysfunction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
